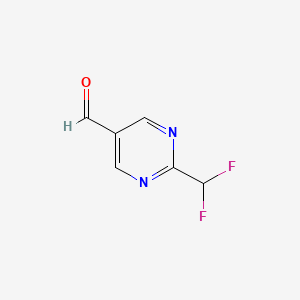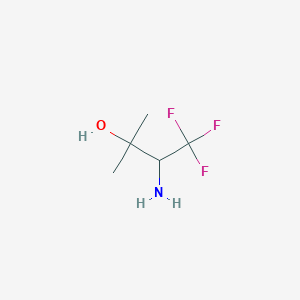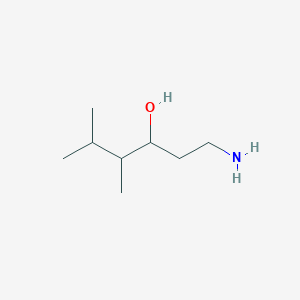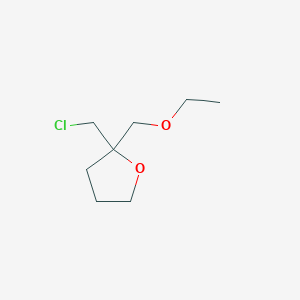![molecular formula C10H13NO3S B13203229 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can be achieved through a multi-step process:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through a cyclization reaction.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Thiophene Ring Formation: The thiophene ring can be constructed through a series of reactions involving sulfur-containing reagents.
Aldehyde Group Introduction: The aldehyde group can be introduced via formylation reactions using reagents such as formic acid or paraformaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Biomolecular Interactions: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Diagnostic Tools: Potential use in the development of diagnostic assays.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Chemical Sensors: Potential use in the development of chemical sensors for detecting specific analytes.
作用机制
The mechanism of action of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Inhibition of Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulation of Receptor Activity: Interacting with receptors on cell surfaces and altering their signaling pathways.
Interaction with Biomolecules: Binding to proteins or nucleic acids and affecting their structure and function.
相似化合物的比较
Similar Compounds
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of a thiophene ring imparts unique electronic properties to the compound, making it distinct from its analogs with furan or benzene rings.
Hydroxyl and Aldehyde Groups: The combination of hydroxyl and aldehyde groups in the same molecule provides unique reactivity and potential for diverse chemical transformations.
属性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC 名称 |
5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-7-3-11(4-9(7)14)10-2-1-8(6-13)15-10/h1-2,6-7,9,12,14H,3-5H2 |
InChI 键 |
WUCSVTQWKYBRAA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1C2=CC=C(S2)C=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)

![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)


![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)

amine](/img/structure/B13203223.png)
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)

amine](/img/structure/B13203234.png)
